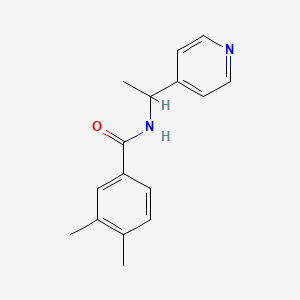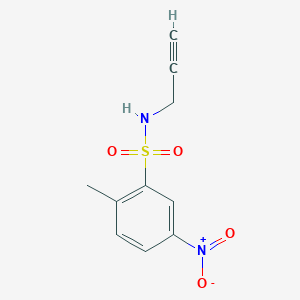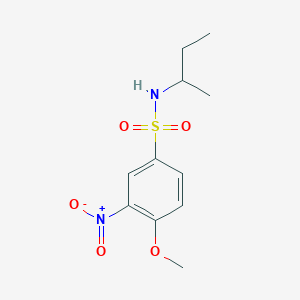![molecular formula C16H22N4O B7461308 2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461308.png)
2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This molecule is a pyridopyrimidine derivative that has been extensively studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of 2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes such as topoisomerase I and II, which are involved in DNA replication and repair. Additionally, this compound has been found to inhibit the activity of various kinases such as AKT and ERK, which are involved in cell signaling pathways. The inhibition of these enzymes and kinases leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis. Additionally, this molecule has been found to possess anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases such as arthritis. Moreover, this compound has been shown to have neuroprotective effects and has potential in the treatment of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one in lab experiments is its potential therapeutic applications. This compound has shown promising results in pre-clinical studies and has potential in the treatment of various diseases. Additionally, this molecule has been found to possess anti-inflammatory and neuroprotective properties, which makes it a potential candidate for the treatment of inflammatory and neurological disorders.
One limitation of using this compound in lab experiments is its limited availability. The synthesis of this molecule is complex and requires specialized equipment and expertise. Moreover, the cost of synthesizing this compound is high, which limits its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research on 2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one. One direction is to further investigate the mechanism of action of this compound. Understanding the molecular targets of this molecule can provide insights into its therapeutic applications and can aid in the development of more potent analogs.
Another direction is to explore the potential of this compound in combination therapy. Combining this molecule with other chemotherapeutic agents or targeted therapies can enhance its efficacy and reduce the risk of drug resistance.
Furthermore, investigating the pharmacokinetics and pharmacodynamics of this molecule can aid in the development of dosing regimens and can provide insights into its safety and toxicity profile.
Conclusion:
2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one is a pyridopyrimidine derivative that has shown potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The synthesis of this molecule is complex and requires specialized equipment and expertise. This compound has been found to exhibit various biochemical and physiological effects and has shown promising results in pre-clinical studies. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential in combination therapy.
Synthesemethoden
The synthesis of 2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one involves the reaction of 4-ethylpiperazine-1-carboxylic acid with 2-chloro-7-methylpyrido[1,2-a]pyrimidin-4-one in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified using column chromatography to obtain pure 2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one.
Wissenschaftliche Forschungsanwendungen
2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one has been extensively studied for its pharmacological properties. This compound has shown potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to exhibit anti-proliferative activity against cancer cells and has shown promising results in pre-clinical studies. Additionally, this molecule has been found to possess anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases such as arthritis. Moreover, this compound has been shown to have neuroprotective effects and has potential in the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-[(4-ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-3-18-6-8-19(9-7-18)12-14-10-16(21)20-11-13(2)4-5-15(20)17-14/h4-5,10-11H,3,6-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNAYYKXNGQDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=O)N3C=C(C=CC3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[2-(1,3-benzothiazol-2-yl)ethylcarbamoyl]benzoate](/img/structure/B7461230.png)

![Cyclopropyl-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methanone](/img/structure/B7461247.png)
![[3-(Methoxymethyl)-1-benzofuran-2-yl]-piperidin-1-ylmethanone](/img/structure/B7461252.png)


![8-Methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461291.png)
![[3-(Methoxymethyl)-1-benzofuran-2-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7461292.png)





![1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine](/img/structure/B7461334.png)